molecular formula C19H24BrN B13985317 2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine

2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine

Cat. No.: B13985317
M. Wt: 346.3 g/mol
InChI Key: ZXWDVTFVMVMCRJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine is an organic compound with the molecular formula C19H24BrN. It is a brominated pyridine derivative, characterized by the presence of bulky tert-butyl groups on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine typically involves the bromination of 6-(3,5-di-tert-butylphenyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine or NBS on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Pyridine N-oxides are formed.

    Coupling Reactions: Biaryl compounds are the major products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can be substituted or coupled with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(3,5-di-tert-butylphenyl)pyridine is unique due to the combination of a brominated pyridine ring and bulky tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C19H24BrN

Molecular Weight

346.3 g/mol

IUPAC Name

2-bromo-6-(3,5-ditert-butylphenyl)pyridine

InChI

InChI=1S/C19H24BrN/c1-18(2,3)14-10-13(11-15(12-14)19(4,5)6)16-8-7-9-17(20)21-16/h7-12H,1-6H3

InChI Key

ZXWDVTFVMVMCRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C(C)(C)C

Origin of Product

United States

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